Naphthoquinomycin A

Fatty acid synthase inhibition Antibiotic mechanism E. coli

Naphthoquinomycin A (CAS 101190-62-9) is a 29-membered ansamycin antibiotic produced by Streptomyces sp. S-1998, characterized by a naphthoquinone chromophore fused to a macrocyclic lactam.

Molecular Formula C40H47NO10
Molecular Weight 701.8 g/mol
Cat. No. B15559872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthoquinomycin A
Molecular FormulaC40H47NO10
Molecular Weight701.8 g/mol
Structural Identifiers
InChIInChI=1S/C40H47NO10/c1-21-12-10-8-9-11-13-31(45)41-34-38(49)28-19-26(6)37(48)33(32(28)39(50)40(34)51-7)36(47)25(5)18-24(4)35(46)23(3)15-17-27(42)16-14-22(2)30(44)20-29(21)43/h8-15,17-19,21,23-24,27,29,35,42-43,46,48H,16,20H2,1-7H3,(H,41,45)/b9-8-,12-10+,13-11+,17-15+,22-14+,25-18-/t21-,23+,24+,27-,29+,35+/m1/s1
InChIKeyLTHCNGAEDWPRCS-NCZWOVHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Naphthoquinomycin A: A Structurally Distinct Ansamycin Antibiotic Targeting Bacterial Fatty Acid Synthesis for Research Procurement


Naphthoquinomycin A (CAS 101190-62-9) is a 29-membered ansamycin antibiotic produced by Streptomyces sp. S-1998, characterized by a naphthoquinone chromophore fused to a macrocyclic lactam [1]. It exhibits a molecular formula of C₄₀H₄₇NO₁₀ and a molecular weight of 701.8 g/mol, and is isolated as a yellow powder with a melting point of 173-182°C (dec.) . Unlike many ansamycins that target RNA polymerase, naphthoquinomycin A functions as an inhibitor of bacterial type II fatty acid synthesis, a mechanism shared with only a limited subset of this antibiotic class [2].

Why Naphthoquinomycin A Cannot Be Replaced by Generic Ansamycins or Naphthomycins in Fatty Acid Synthesis Studies


Substituting naphthoquinomycin A with other ansamycins (e.g., rifamycins, streptovaricins) or even closely related naphthomycins (e.g., naphthomycin A) is scientifically invalid for research focused on bacterial type II fatty acid synthase (FAS) inhibition. While rifamycins act via RNA polymerase binding, naphthoquinomycin A specifically targets FAS, and its naphthoquinone moiety confers redox properties absent in naphthomycins that may influence cellular uptake and off-target interactions [1]. Furthermore, the inhibition profile of naphthoquinomycin A differs quantifiably from its analogs, as demonstrated in head-to-head FAS assays [2]. These compound-specific distinctions directly impact experimental outcomes, making direct procurement of naphthoquinomycin A essential for reproducible results in FAS-focused research programs.

Naphthoquinomycin A Evidence Guide: Quantified Differentiation from Structural Analogs and In-Class Compounds


Inhibition of E. coli Fatty Acid Synthesis: Direct Comparison with Naphthomycins A and B

Naphthoquinomycin A inhibits the fatty acid synthetase of Escherichia coli (type II FAS) with a concentration-dependent profile. In a direct comparative assay, naphthoquinomycin A achieved 33% inhibition at 100 µg/mL, 60% at 200 µg/mL, and 74% at 300 µg/mL. By comparison, naphthomycin A, a structurally related ansamycin lacking the naphthoquinone moiety, exhibited slightly higher potency (43%, 70%, and 83% at the same concentrations), while naphthomycin B was less potent (31%, 57%, and 71%). [1]

Fatty acid synthase inhibition Antibiotic mechanism E. coli

Antibacterial Activity Against Bacillus subtilis: Direct Comparison with Naphthoquinomycins B and C

The antibacterial potency of naphthoquinomycin A was assessed against Bacillus subtilis JAM 1026 via disc diffusion assay. At a fixed dose of 50 µg per paper disc, naphthoquinomycin A produced an inhibition zone of 16 mm. In the same assay, naphthoquinomycin B exhibited a 17 mm zone, while naphthoquinomycin C (the chlorinated analog) generated a significantly larger 28 mm zone. [1]

Antibacterial screening Bacillus subtilis Disc diffusion

Selectivity for Bacterial Type II Fatty Acid Synthase Over Mammalian Type I FAS

Unlike the broad-spectrum FAS inhibitor cerulenin, which inhibits both bacterial type II and mammalian type I fatty acid synthases, naphthoquinomycin A was identified in a screen specifically designed to find inhibitors of the E. coli type II FAS system. [1] The assay employed fraction A and acyl carrier protein (ACP) from E. coli, and the compound's inhibitory activity is selective for the bacterial enzyme. Quantitative data on mammalian FAS inhibition is not available for naphthoquinomycin A, but the screening strategy and class-level properties indicate a preferential selectivity for prokaryotic FAS. [2]

Selectivity Bacterial FAS Toxicity profile

Structural Distinction: Naphthoquinone Chromophore vs. Naphthalene Ring in Naphthomycins

Naphthoquinomycin A contains a fully oxidized 1,4-naphthoquinone chromophore, whereas naphthomycins A and B possess a reduced naphthalene ring system. This structural difference imparts distinct UV-Vis absorption maxima (naphthoquinomycin A: λ_max 233, 302 nm in MeOH) and redox properties. [1] The naphthoquinone moiety is known to undergo reversible reduction to a hydroquinone, which can generate reactive oxygen species and modulate biological activity in cellular contexts. In contrast, naphthomycins lack this redox-active core, potentially altering their mechanism of action beyond simple enzyme inhibition. [2]

Chemical structure Redox activity Structure-activity relationship

Priority Applications for Naphthoquinomycin A Procurement in Academic and Industrial Research


Target Validation of Bacterial Type II Fatty Acid Synthase (FAS) Inhibitors

Naphthoquinomycin A serves as a validated positive control in cell-free E. coli FAS assays, demonstrating concentration-dependent inhibition (33–74% at 100–300 µg/mL). Its selective targeting of bacterial FAS over mammalian enzymes makes it a valuable tool for validating novel inhibitors identified in high-throughput screens against this antibacterial target [1]. The availability of direct comparative data with naphthomycins A and B allows researchers to benchmark new compounds against a known, moderately potent inhibitor in the same structural class.

Comparative Structure-Activity Relationship (SAR) Studies of Ansamycin Antibiotics

The distinct naphthoquinone chromophore of naphthoquinomycin A enables direct SAR comparisons with the naphthalene-based naphthomycins (A and B) and chlorinated analogs (naphthoquinomycin C). Researchers investigating the impact of redox-active quinone moieties on antibacterial efficacy, cellular penetration, or off-target interactions can utilize naphthoquinomycin A as the key comparator compound in their experimental design [2]. Head-to-head activity data against B. subtilis provides a quantitative baseline for assessing the contribution of the naphthoquinone group to overall potency.

Mechanistic Studies of Naphthoquinone-Mediated Antimicrobial and Cytotoxic Effects

The naphthoquinone moiety is a known pharmacophore capable of generating reactive oxygen species (ROS) and inducing oxidative stress. Naphthoquinomycin A's established antibacterial profile (16 mm inhibition zone against B. subtilis) provides a reference point for studies exploring the role of ROS generation in the antimicrobial activity of naphthoquinone-containing natural products [3]. Its use in comparative assays with non-quinone analogs (e.g., naphthomycin A) can help dissect enzyme inhibition from redox-driven mechanisms of action.

Fermentation Process Development and Natural Product Isolation Methodologies

Given that naphthoquinomycin A is a secondary metabolite of Streptomyces sp. S-1998 produced under specific fermentation conditions (glycerol 3.0%, corn steep liquor 1.0%, dry yeast 0.3%, NaCl 0.5%, CaCO₃ 0.35%, 5-day cultivation), it is an ideal reference standard for developing and optimizing fermentation and downstream purification protocols for ansamycin antibiotics [4]. Its well-defined UV absorption profile (λ_max 233, 302 nm) facilitates HPLC method development and quality control during production scale-up.

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